N-Phenylisonicotinamidine: A Scaffolding Perspective on Its Potential Biological Activities
N-Phenylisonicotinamidine: A Scaffolding Perspective on Its Potential Biological Activities
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive literature review on the potential biological activities of N-Phenylisonicotinamidine. While direct studies on this specific molecule are limited, a wealth of information on its structural analogs, particularly isonicotinic acid and nicotinamide derivatives, allows for a well-grounded exploration of its therapeutic promise. This document synthesizes existing data to forecast its likely pharmacological profile, offering insights into potential anticancer, antimicrobial, and anti-inflammatory applications.
Introduction: The Isonicotinamidine Scaffold
N-Phenylisonicotinamidine belongs to the broader class of nicotinamides, which are derivatives of nicotinic acid (Vitamin B3). These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and their role in fundamental biochemical processes.[1][2] The core structure, featuring a pyridine ring and an amidine group, provides a versatile platform for designing molecules with diverse pharmacological activities. The phenyl substitution on the amidine nitrogen is anticipated to modulate the molecule's lipophilicity and steric profile, potentially influencing its interaction with biological targets.
Potential Anticancer Activity
Derivatives of nicotinamide and isonicotinic acid have demonstrated significant potential as anticancer agents through various mechanisms of action.[3]
Antiproliferative Effects and Cytotoxicity
Substituted phenylfuranylnicotinamidines have been shown to exhibit cytotoxic activities against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies indicate that the substitution pattern on the terminal phenyl ring can modulate the activity from cytostatic to cytotoxic. For instance, certain derivatives have displayed submicromolar GI50 values, indicating potent growth inhibition.[4]
Mechanistic Insights: DNA Interaction and Beyond
A plausible mechanism of action for the anticancer effects of nicotinamidine derivatives is their ability to interact with DNA. Some studies have shown that these compounds can induce nuclease-like DNA degradation, a key feature for chemotherapeutic agents. The presence of the amidine group appears to be crucial for this DNA cleavage affinity.[4] Furthermore, other nicotinamide derivatives have been found to induce apoptosis and cause cell cycle arrest, highlighting multiple avenues for their anticancer effects.[3]
Table 1: Cytotoxic Activity of Representative Nicotinamidine Derivatives
| Compound Derivative | Cancer Cell Line | GI50 (µM) | Reference |
| Phenylfuranylnicotinamidine 4e | Various | 0.83 | [4] |
Predicted Antimicrobial Properties
The isonicotinic acid scaffold is a cornerstone of several established antimicrobial agents. This suggests a strong likelihood that N-Phenylisonicotinamidine and its derivatives could possess significant antibacterial and antifungal properties.
Antibacterial Spectrum
Nicotinic acid and its derivatives have been reported to exhibit a broad range of biological activities, including antibacterial effects.[1] For example, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[1] Similarly, substituted phenylfuranylnicotinamidines have demonstrated activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 10–20 µM.[4]
Antifungal Potential
In addition to antibacterial activity, derivatives of nicotinamide have been investigated for their fungicidal properties. Certain novel nicotinamide derivatives have shown potential as succinate dehydrogenase (SDH) inhibitors, a mechanism of action for some commercial fungicides.[5]
Table 2: Antimicrobial Activity of Representative Nicotinamide/Nicotinamidine Derivatives
| Compound Derivative | Microorganism | MIC | Reference |
| Acylhydrazone of Nicotinic Acid | Staphylococcus epidermidis | 1.95 µg/mL | [1] |
| Acylhydrazone of Nicotinic Acid | MRSA | 7.81 µg/mL | [1] |
| Phenylfuranylnicotinamidine 4a/4b | Staphylococcus aureus | 10 µM | [4] |
Prospective Anti-inflammatory Action
Chronic inflammation is a key driver of numerous diseases, and isonicotinic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.
Inhibition of Inflammatory Mediators
The anti-inflammatory activity of these compounds is believed to be mediated through the inhibition of key inflammatory pathways. For instance, some isonicotinic acid-derived compounds are thought to exert their effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. The suppression of reactive oxygen species (ROS) overproduction is another promising approach for treating chronic inflammation, and isonicotinic acid derivatives have shown potential in this area.
In Vivo Efficacy
The anti-inflammatory potential of nicotinamide derivatives has been demonstrated in in vivo models of inflammation. For example, a novel nicotinamide derivative has been shown to exhibit significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, a standard acute inflammation model.[6]
Experimental Protocols: A Blueprint for Evaluation
The following section outlines standardized, step-by-step methodologies for assessing the biological activities of N-Phenylisonicotinamidine, based on established protocols for its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for determining the antiproliferative effect of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-Phenylisonicotinamidine in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration causing 50% growth inhibition) value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of N-Phenylisonicotinamidine in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic model for evaluating the in vivo acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer N-Phenylisonicotinamidine orally at different doses. A control group should receive the vehicle only.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Path Forward: Workflows and Pathways
General Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of N-Phenylisonicotinamidine.
Potential Anti-inflammatory Signaling Pathway
Caption: A putative anti-inflammatory mechanism of action for N-Phenylisonicotinamidine.
Future Directions and Conclusion
The existing literature strongly supports the hypothesis that N-Phenylisonicotinamidine is a promising scaffold for the development of novel therapeutic agents. Its structural similarity to compounds with proven anticancer, antimicrobial, and anti-inflammatory activities provides a solid foundation for its further investigation.
Future research should focus on the synthesis and direct biological evaluation of N-Phenylisonicotinamidine to confirm the activities predicted in this review. Should these initial screenings prove successful, subsequent studies should elucidate its precise mechanisms of action and evaluate its efficacy and safety in preclinical in vivo models. The versatility of the isonicotinamidine scaffold also offers ample opportunities for the synthesis of a library of derivatives to explore structure-activity relationships and optimize for potency and selectivity.
References
-
Nowak, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(15), 4434. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria. Scientific Reports, 11(1), 435. [Link]
-
Zaharia, V., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 545-555. [Link]
-
El-Sayed, N. N. E., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1135–1151. [Link]
-
Wang, X., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1246-1254. [Link]
-
Khan, I., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(23), 5732. [Link]
-
Singh, N., et al. (2007). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 57(10), 641-646. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- (EVT-427581) | 20651-89-2 [evitachem.com]
